molecular formula C11H12BrNO B060967 3-(5-bromo-1H-indol-3-yl)propan-1-ol CAS No. 165250-34-0

3-(5-bromo-1H-indol-3-yl)propan-1-ol

Cat. No. B060967
CAS RN: 165250-34-0
M. Wt: 254.12 g/mol
InChI Key: VKGAKHODTYGPGR-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indol-3-yl)propan-1-ol is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

  • Lipase-Catalyzed Kinetic Resolution of N-Substituted Indoles :

    • Researchers developed an efficient route for both antipodes of N-(β-hydroxypropyl)indoles, including "3-(5-bromo-1H-indol-3-yl)propan-1-ol." This process involved enantioselective lipase-mediated acetylation under kinetically controlled conditions (Borowiecki, Dranka, & Ochal, 2017).
  • Antifungal Activity of Indol-3-ylmethylamino Derivatives :

    • Compounds including derivatives of "this compound" were studied for their antifungal properties against Candida albicans, suggesting inhibition of 14α-demethylase (Guillon et al., 2011).
  • Study of Reactions with Pentane-2,4-dione :

    • A study of the reaction between a similar compound, "5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole," and pentane-2,4-dione provided insights into the potential chemical properties and reactions of "this compound" (Aghazadeh, Baradarani, Helliwell, & Joule, 2011).
  • Synthesis of Antidepressants with Dual 5-HT1A Receptor Antagonism/SSRI Activities :

    • Research into synthesizing antidepressants explored compounds similar to "this compound," showing potential in treating depression by dual serotonin reuptake inhibition and 5-HT1A receptor antagonism (Takeuchi et al., 2003).
  • Antimicrobial Activity of Heterocyclic Compounds Derived from Indoles :

    • New heterocyclic compounds derived from structures like "5-bromo-2,3-di(furan-2-yl)-1h-indole" were studied for their antimicrobial activity, suggesting potential applications of "this compound" in antimicrobial drug development (Mageed, El- Ezabi, & Khaled, 2021).

properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGAKHODTYGPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A modification of a procedure reported by Grandberg (Chem. Abstr. 1973, 79,918895) was used. Thus, to a suspension of 4-bromophenylhydrazine hydrochloride (56.0 g, 0.25 mol) in 200 mL of 2-methoxyethanol was added 3,4-dihydro-2H-pyran (25.5 mL, 0.28 mol) over ca. 5 min and the resulting mixture was heated to reflux under Ar for 3.5 h. The cooled reaction mixture was evaporated and the residual oil was poured into 500 mL of cold water. The aqueous mixture was extracted with ether (2×250 mL) and the ethereal extract was washed with H2O (250 mL), 1N HCl (2×250 mL) and brine (250 mL). The organic phase was then dried (Na2SO4) and evaporated to give a dark orange-brown oil. This oil was purified on a 10×15 cm SiO2 pad (elution with CH2Cl2 then CH2Cl2 -ethyl acetate, 1:1) to give the title compound (43.7 g, 69%) as a viscous orange-brown oil: IR (neat) 3570, 3430, 3300 (br), 1460 cm-1 ; 1H NMR (CDCl3, 200 MHz) δ 0.11 (br s, 1H), 7.73 (d, J=1.8 Hz, 1H), 7.30-7.18 (m, 2H), 6.97 (s, 1H), 3.72 (t, J=6.4 Hz, 2H), 2.80 (t, J=7.5 Hz, 2H), 2.03-1.89 (m, 2H), 1.68 (br s, 1H).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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